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Cat. No.: B15290388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tetrahydro-4-pyrone-d8 (CAS No. 2294956-89-9) is the fully deuterated isotopologue of

Tetrahydro-4-pyrone.[1] In this stable isotope-labeled compound, all eight hydrogen atoms of

the parent molecule, Tetrahydro-4-pyrone (also known as Tetrahydro-4H-pyran-4-one), are

replaced with deuterium. This isotopic substitution makes it a valuable tool in various scientific

applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in

metabolic studies. The presence of deuterium atoms imparts a greater mass, which allows for

its differentiation from the endogenous, non-labeled compound. This guide provides a

comprehensive overview of the chemical and physical properties, a plausible synthesis

protocol, and analytical methodologies for Tetrahydro-4-pyrone-d8.

Chemical and Physical Properties
While specific experimental data for many physical properties of Tetrahydro-4-pyrone-d8 are

not readily available in the literature, we can infer some characteristics based on the known

properties of its non-deuterated analog and the general effects of deuteration. The replacement

of hydrogen with deuterium typically leads to a slight increase in molecular weight and can

subtly affect physical properties such as boiling point and retention time in chromatography.[2]

[3]

Table 1: Chemical and Physical Properties
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Property Tetrahydro-4-pyrone Tetrahydro-4-pyrone-d8

CAS Number 29943-42-8[4] 2294956-89-9[1]

Molecular Formula C₅H₈O₂[4] C₅D₈O₂[1][5]

Molecular Weight 100.1158 g/mol [4] 108.17 g/mol [1]

Appearance Colorless liquid (inferred) Neat (liquid) (inferred)[5]

Boiling Point Data not available
Expected to be slightly higher

than the non-deuterated form

Melting Point Data not available
Expected to be similar to the

non-deuterated form

Density Data not available
Expected to be slightly higher

than the non-deuterated form

Synthesis
A specific, detailed protocol for the synthesis of Tetrahydro-4-pyrone-d8 is not published.

However, based on general methods for the deuteration of cyclic ketones, a plausible synthetic

route involves the acid- or base-catalyzed hydrogen-deuterium exchange of Tetrahydro-4-

pyrone with a deuterium source, typically deuterium oxide (D₂O).

Proposed Experimental Protocol: Acid-Catalyzed
Deuteration
This protocol is adapted from general procedures for the α-deuteration of ketones.

Materials:

Tetrahydro-4-pyrone

Deuterium oxide (D₂O, 99.8 atom % D)

Deuterium chloride (DCl) in D₂O (catalyst)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve Tetrahydro-4-pyrone in an excess of deuterium oxide.

Catalyst Addition: Add a catalytic amount of DCl in D₂O to the solution.

Reaction: Heat the mixture to reflux and stir for 24-48 hours. The progress of the deuteration

can be monitored by taking small aliquots, extracting with a deuterated organic solvent, and

analyzing by ¹H NMR to observe the disappearance of the proton signals.

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the

product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

Drying and Solvent Removal: Dry the organic extract over anhydrous MgSO₄ or Na₂SO₄,

filter, and remove the solvent under reduced pressure to obtain the crude Tetrahydro-4-
pyrone-d8.

Purification: The crude product can be purified by distillation or column chromatography if

necessary.

Synthesis Workflow Diagram
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Synthesis of Tetrahydro-4-pyrone-d8

Start: Tetrahydro-4-pyrone

Dissolve in D₂O

Add DCl in D₂O

Reflux for 24-48h

Aqueous Work-up & Extraction

Dry organic layer

Solvent Evaporation

Purification (Distillation/Chromatography)

Product: Tetrahydro-4-pyrone-d8

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of Tetrahydro-4-pyrone-d8.
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Analytical Characterization
The successful synthesis and purity of Tetrahydro-4-pyrone-d8 can be confirmed using

standard analytical techniques.

Mass Spectrometry
Methodology:

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for

analysis.

Ionization: Electron ionization (EI) is a common method.

Expected Results: The mass spectrum of Tetrahydro-4-pyrone-d8 is expected to show a

molecular ion peak (M⁺) at m/z 108, corresponding to the mass of C₅D₈O₂. In contrast, the

non-deuterated compound would show a molecular ion at m/z 100. The fragmentation

pattern will also be shifted by the mass of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:

¹H NMR: In a proton NMR spectrum, the signals corresponding to the protons in the parent

molecule should be absent or significantly reduced, confirming a high degree of deuteration.

Residual proton signals can be used to calculate the isotopic purity.

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to

the different deuterium environments in the molecule.

¹³C NMR: The carbon-13 NMR spectrum would be similar to the non-deuterated compound,

but the signals for deuterated carbons may show splitting due to coupling with deuterium (a

spin-1 nucleus) and a slight upfield shift.

Analytical Workflow Diagram
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Analytical Workflow for Tetrahydro-4-pyrone-d8

Sample: Tetrahydro-4-pyrone-d8

GC-MS Analysis NMR Spectroscopy

Mass Spectrum (M⁺ at m/z 108) ¹H NMR (Absence of proton signals) ¹³C NMR (Deuterium coupling)

Purity and Identity Confirmation

Click to download full resolution via product page

Caption: Proposed workflow for the analytical characterization of Tetrahydro-4-pyrone-d8.

Applications in Research
Due to its nature as a stable isotope-labeled internal standard, Tetrahydro-4-pyrone-d8 is

primarily used in quantitative analytical methods, such as liquid chromatography-mass

spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Key applications include:

Pharmacokinetic Studies: To accurately quantify the concentration of Tetrahydro-4-pyrone or

its metabolites in biological matrices (e.g., plasma, urine, tissue homogenates).

Metabolic Profiling: As a tracer to investigate the metabolic fate of Tetrahydro-4-pyrone in

biological systems.
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Environmental Analysis: For the quantification of Tetrahydro-4-pyrone as a potential

environmental contaminant.

Conclusion
Tetrahydro-4-pyrone-d8 is a crucial analytical tool for researchers working with its non-

deuterated counterpart. While specific experimental data for the deuterated compound is

limited, its properties and synthesis can be reasonably inferred from existing knowledge of

isotopic labeling and the chemistry of cyclic ketones. The methodologies outlined in this guide

provide a framework for the synthesis, characterization, and application of this valuable

research chemical. As with any chemical synthesis and analysis, appropriate safety

precautions should be taken, and all procedures should be performed by qualified personnel in

a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15290388?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15290388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

